DS01080522

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C23H20Cl2N4O3 |

|---|---|

Poids moléculaire |

471.3 g/mol |

Nom IUPAC |

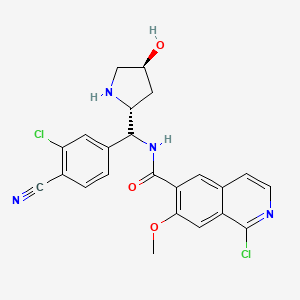

1-chloro-N-[(3-chloro-4-cyanophenyl)-[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]-7-methoxyisoquinoline-6-carboxamide |

InChI |

InChI=1S/C23H20Cl2N4O3/c1-32-20-9-16-12(4-5-27-22(16)25)6-17(20)23(31)29-21(19-8-15(30)11-28-19)13-2-3-14(10-26)18(24)7-13/h2-7,9,15,19,21,28,30H,8,11H2,1H3,(H,29,31)/t15-,19+,21?/m0/s1 |

Clé InChI |

UUZDBTHUOQZIJF-LDQVWUCLSA-N |

SMILES isomérique |

COC1=C(C=C2C=CN=C(C2=C1)Cl)C(=O)NC([C@H]3C[C@@H](CN3)O)C4=CC(=C(C=C4)C#N)Cl |

SMILES canonique |

COC1=C(C=C2C=CN=C(C2=C1)Cl)C(=O)NC(C3CC(CN3)O)C4=CC(=C(C=C4)C#N)Cl |

Origine du produit |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of DS01080522

For Researchers, Scientists, and Drug Development Professionals

Introduction

A comprehensive search of publicly available scientific literature, clinical trial databases, and patent filings has yielded no specific information regarding a compound designated "DS01080522." This identifier does not correspond to any known drug, experimental therapeutic, or research chemical in the public domain as of the current date.

The absence of data prevents the fulfillment of the requested in-depth technical guide on its mechanism of action, including data presentation, experimental protocols, and visualizations.

Possible Explanations for Lack of Information

There are several potential reasons why information on this compound is not publicly accessible:

-

Internal Compound Designator: "this compound" may be an internal code used by a pharmaceutical or biotechnology company for a compound in the early stages of discovery or preclinical development. Such internal identifiers are typically not disclosed publicly until a later stage, such as a patent application or publication of research findings.

-

Discontinued Program: The research program associated with this compound may have been discontinued before any public disclosures were made.

-

Typographical Error: The identifier provided may contain a typographical error.

-

Novel Compound: The compound may be very new, and information has not yet been disseminated in public forums.

Recommendations for Proceeding

To obtain the requested information, it is recommended to:

-

Verify the Compound Identifier: Please double-check the accuracy of the identifier "this compound."

-

Consult Internal Documentation: If this is an internal project, please refer to internal documentation, research reports, or contact the relevant research and development department.

-

Provide Alternative Identifiers: If available, please provide any alternative names, chemical structures, or associated research programs that could aid in a more targeted search.

Without further clarifying information, it is not possible to provide the requested technical guide on the mechanism of action of this compound.

DS01080522: A Potent and Selective Inhibitor of PRKACA Kinase for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DS01080522 is a highly potent small molecule inhibitor of Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA), a key enzyme implicated in various cellular processes, including cell growth and proliferation. Dysregulation of PRKACA activity, often through genetic alterations such as the DNAJB1-PRKACA fusion gene, is a known driver in certain cancers, most notably fibrolamellar hepatocellular carcinoma (FL-HCC). This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, and preclinical anti-tumor effects. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting PRKACA.

Introduction to PRKACA and Its Role in Disease

Protein Kinase A (PKA) is a crucial mediator of cAMP signaling pathways, influencing a wide array of cellular functions. The catalytic activity of PKA is carried out by its catalytic subunits, with PRKACA being the alpha isoform. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate downstream target proteins, such as the cAMP-response element binding protein (CREB), thereby modulating gene expression and other cellular responses.

Genetic alterations leading to constitutive PRKACA activation are linked to tumorigenesis. A prime example is the DNAJB1-PRKACA gene fusion, a hallmark of fibrolamellar hepatocellular carcinoma, which results in a constitutively active kinase. This has established PRKACA as a compelling therapeutic target for FL-HCC and potentially other cancers with aberrant PKA signaling.

This compound: Quantitative Inhibitory Profile

This compound demonstrates potent and specific inhibition of PRKACA kinase activity. The following tables summarize the key quantitative data reported for this inhibitor.

| Parameter | Value (IC50) | Assay Type | Reference |

| PRKACA Kinase Activity | 0.8 nM | Biochemical Kinase Assay | [1][2][3][4] |

| CREB Phosphorylation | 66 nM | Cell-Based Assay (NIH/3T3 cells) | [1][2][3] |

Signaling Pathway

The canonical cAMP/PKA signaling pathway, which is inhibited by this compound, is depicted below.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro PRKACA Kinase Activity Assay

This protocol describes a general method for measuring the kinase activity of PRKACA and the inhibitory effect of this compound.

Materials:

-

Recombinant human PRKACA enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Peptide substrate (e.g., Kemptide)

-

This compound

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the PRKACA enzyme and the peptide substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for PRKACA.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular CREB Phosphorylation Assay (Western Blot)

This protocol outlines a method to assess the effect of this compound on the phosphorylation of CREB, a downstream substrate of PRKACA, in a cellular context.

Materials:

-

Cell line (e.g., NIH/3T3)

-

Cell culture medium and supplements

-

This compound

-

Forskolin (or other cAMP-inducing agent)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).

-

Stimulate the cells with a cAMP-inducing agent like forskolin for a short period (e.g., 15-30 minutes) to activate the PKA pathway.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total CREB for normalization.

-

Quantify the band intensities and determine the IC₅₀ for the inhibition of CREB phosphorylation.

In Vivo Anti-Tumor Activity

A study by Toyota and colleagues demonstrated the in vivo anti-tumor activity of a novel PRKACA inhibitor, likely related to this compound, in a patient-derived xenograft (PDX) model of fibrolamellar hepatocellular carcinoma expressing the DNAJB1-PRKACA fusion gene.[5] This finding underscores the therapeutic potential of targeting PRKACA in this specific cancer context.

Kinase Selectivity

While this compound is a highly potent inhibitor of PRKACA, a comprehensive kinase selectivity profile against a broad panel of kinases is essential to fully characterize its specificity and potential off-target effects. Such data is critical for its development as a selective chemical probe or therapeutic agent. Researchers are encouraged to perform or consult kinome-wide profiling studies for a complete understanding of its selectivity.

Conclusion

This compound is a valuable research tool for investigating the biological roles of PRKACA and a promising starting point for the development of targeted therapies against cancers driven by aberrant PKA signaling. Its high potency and demonstrated in vivo anti-tumor activity in a relevant cancer model highlight its potential. Further characterization, particularly a comprehensive kinase selectivity profile, will be crucial for its continued development and application in both basic research and clinical settings.

References

- 1. PRKACA - Wikipedia [en.wikipedia.org]

- 2. Frontiers | PRKACA: the catalytic subunit of protein kinase A and adrenocortical tumors [frontiersin.org]

- 3. PRKACA protein kinase cAMP-activated catalytic subunit alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the CREB Phosphorylation Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cAMP response element-binding protein (CREB) is a pivotal transcription factor that orchestrates the expression of a multitude of genes essential for neuronal plasticity, metabolism, and cell survival. Its activity is exquisitely regulated by phosphorylation, primarily at the serine 133 residue, which acts as a convergence point for several key intracellular signaling cascades. This technical guide provides an in-depth exploration of the core signaling pathways that converge on CREB phosphorylation: the Protein Kinase A (PKA), Calcium/Calmodulin-Dependent Protein Kinase (CaMK), and Mitogen-Activated Protein Kinase (MAPK) pathways. We present detailed experimental protocols for assessing CREB phosphorylation and activation, alongside structured data tables and visual diagrams to facilitate a comprehensive understanding of this critical cellular mechanism. While the compound DS01080522 was a topic of initial interest, a thorough review of scientific literature and databases did not yield public information on this specific molecule. Therefore, this guide is structured to empower researchers to investigate the effects of any compound of interest on the CREB phosphorylation pathway.

Introduction to CREB and Its Significance

The cAMP response element-binding protein (CREB) is a 43 kDa member of the basic leucine zipper (bZIP) family of transcription factors.[1] In its inactive state, CREB has a low affinity for its target DNA sequence, the cAMP response element (CRE), found in the promoter region of numerous genes.[2] Upon cellular stimulation, CREB is phosphorylated, leading to a conformational change that enhances its DNA binding and allows for the recruitment of transcriptional co-activators, most notably the CREB-binding protein (CBP) and p300.[3] This complex then initiates the transcription of target genes.

The array of genes regulated by CREB is vast and includes those involved in:

-

Neurobiology: Learning, memory, and synaptic plasticity (e.g., c-fos, BDNF).[4]

-

Metabolism: Gluconeogenesis and insulin signaling.

-

Cell Survival and Proliferation: Regulation of apoptosis and cell cycle progression.[2]

-

Circadian Rhythms: Control of the molecular clock (e.g., PER1, PER2).[4]

Given its central role in these fundamental processes, dysregulation of the CREB signaling pathway is implicated in various pathologies, including neurodegenerative diseases, cancer, and metabolic disorders.[2][4] This makes the CREB pathway a highly attractive target for therapeutic intervention.

Core Signaling Pathways Converging on CREB Phosphorylation

Multiple signaling cascades converge on the phosphorylation of CREB at Serine 133, providing a mechanism for integrating diverse extracellular signals into a coordinated transcriptional response. The three primary pathways are detailed below.

The Protein Kinase A (PKA) Pathway

The canonical pathway for CREB activation is initiated by signals that increase intracellular cyclic adenosine monophosphate (cAMP).

-

Activation: Ligands such as hormones and neurotransmitters bind to G-protein coupled receptors (GPCRs), activating adenylyl cyclase, which in turn synthesizes cAMP from ATP.

-

PKA Activation: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits.

-

CREB Phosphorylation: The freed catalytic subunits of PKA translocate to the nucleus and directly phosphorylate CREB at Ser-133.[3][5]

References

Investigating DS01080522: A Potent PRKACA Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DS01080522, a potent inhibitor of Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA). We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the critical signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction

This compound has emerged as a significant molecule in cancer research due to its highly specific and potent inhibition of PRKACA. PRKACA, the catalytic subunit of Protein Kinase A (PKA), is a crucial enzyme in cellular signal transduction. Its dysregulation has been implicated in the pathogenesis of various cancers, most notably in fibrolamellar hepatocellular carcinoma (FL-HCC), where a fusion gene, DNAJB1-PRKACA, acts as a primary oncogenic driver.[1][2][3] Understanding the role and inhibition of PRKACA is therefore of paramount importance in developing targeted cancer therapies.

Mechanism of Action

This compound functions as a direct inhibitor of the PRKACA kinase activity. By binding to the catalytic subunit, it prevents the phosphorylation of downstream substrates, thereby disrupting the PKA signaling cascade. One of the key downstream targets of PRKACA is the cAMP-responsive element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and differentiation.[4][5] The inhibition of CREB phosphorylation is a critical aspect of the anti-cancer activity of this compound.[1][2][4]

Quantitative Data Summary

The following table summarizes the key in vitro inhibitory activities of this compound.

| Target | Parameter | Value | Cell Line | Reference |

| PRKACA Kinase Activity | IC50 | 0.8 nM | - | [1][2][4] |

| CREB Phosphorylation | IC50 | 66 nM | NIH/3T3 | [2][4] |

Signaling Pathway

The canonical PKA signaling pathway, which is targeted by this compound, is initiated by the binding of cyclic AMP (cAMP) to the regulatory subunits of the PKA holoenzyme. This leads to the release and activation of the catalytic subunit, PRKACA. Activated PRKACA then phosphorylates a multitude of downstream targets, including the transcription factor CREB. Phosphorylated CREB translocates to the nucleus, where it binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. In cancers like FL-HCC, the DNAJB1-PRKACA fusion protein leads to constitutive, cAMP-independent activation of PRKACA, driving oncogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro PRKACA Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PRKACA.

Materials:

-

Recombinant human PRKACA enzyme

-

Fluorescently labeled peptide substrate (e.g., LRRASLG)

-

ATP (Adenosine triphosphate)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

Add the PRKACA enzyme to the wells of a 384-well plate.

-

Add the diluted this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular CREB Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of CREB in a cellular context.

Materials:

-

NIH/3T3 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Forskolin (or other cAMP-inducing agent)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Seed NIH/3T3 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with forskolin (e.g., 10 µM) for a short period (e.g., 15-30 minutes) to induce CREB phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-CREB antibody as a loading control.

-

Quantify the band intensities and normalize the phospho-CREB signal to the total-CREB signal.

Experimental Workflow

The general workflow for evaluating a novel PRKACA inhibitor like this compound involves a multi-step process, from initial biochemical assays to cellular and in vivo studies.

Conclusion

This compound is a potent and specific inhibitor of PRKACA with demonstrated anti-tumor activity, particularly in preclinical models of fibrolamellar hepatocellular carcinoma. Its mechanism of action, centered on the inhibition of the PRKACA-CREB signaling axis, provides a strong rationale for its further development as a targeted therapy. The experimental protocols and workflows outlined in this guide offer a framework for the continued investigation and evaluation of this compound and other PRKACA inhibitors in the field of cancer research.

References

Navigating the Therapeutic Landscape of Fibrolamellar Hepatocellular Carcinoma: A Technical Guide

Disclaimer: Initial searches for a compound designated "DS01080522" in the context of fibrolamellar hepatocellular carcinoma (FLC) did not yield any publicly available information. This document will therefore focus on the broader landscape of experimental therapeutics and core biological pathways currently under investigation for this rare liver cancer.

Introduction

Fibrolamellar hepatocellular carcinoma (FLC) is a rare and aggressive liver cancer that primarily affects adolescents and young adults without underlying liver disease.[1] Unlike typical hepatocellular carcinoma (HCC), FLC is not associated with cirrhosis or viral hepatitis.[1] The discovery of a recurrent and pathognomonic genetic alteration, a ~400 kb deletion on chromosome 19 leading to a DNAJB1-PRKACA gene fusion, has revolutionized the understanding of FLC pathogenesis and opened new avenues for targeted therapies.[1][2] This technical guide provides an in-depth overview of the key signaling pathways, emerging therapeutic strategies, and available clinical trial data for researchers, scientists, and drug development professionals dedicated to advancing the treatment of FLC.

Core Signaling Pathway in Fibrolamellar Carcinoma

The central oncogenic driver in nearly all FLC tumors is the DNAJB1-PRKACA fusion protein.[1][2] This fusion results in a constitutively active protein kinase A (PKA) catalytic subunit, leading to the dysregulation of downstream signaling cascades critical for cell growth and survival.

Experimental Therapeutic Strategies and Quantitative Data

The unique molecular landscape of FLC provides several targets for therapeutic intervention. Current research focuses on direct inhibition of the fusion protein's activity, targeting downstream pathways, and harnessing the immune system.

Targeted Therapies

A number of targeted agents are being investigated, primarily focusing on kinase and downstream signaling inhibition.

| Therapeutic Target | Compound(s) | Phase of Development | Key Quantitative Findings |

| BCL-XL | DT2216 (PROTAC) | Preclinical / Phase I/II | In combination with irinotecan, led to sustained complete remission in FLC patient-derived xenograft (PDX) models.[3][4] |

| Multi-kinase | Sorafenib, Lenvatinib | Approved for HCC, used off-label in FLC | Limited data in FLC; often used due to lack of standard systemic options. |

| mTOR | Everolimus | Phase II (completed) | A trial of estrogen deprivation with or without everolimus showed no clinical activity in advanced FLC.[5] |

Immunotherapies

Given the expression of a neoantigen from the fusion protein, immunotherapy is a promising avenue of investigation.

| Therapy Type | Compound(s) | Phase of Development | Key Quantitative Findings |

| Peptide Vaccine | Fusion-VAC-XS15 | Phase I | Aims to induce T-cell responses against the DNAJB1-PRKACA fusion protein.[6][7][8] |

| Checkpoint Inhibitors | Pembrolizumab, Nivolumab, Ipilimumab | Phase I/II | Often used in combination with other agents to enhance anti-tumor immunity.[9] |

Combination Therapies

Combination strategies are being explored to overcome resistance and enhance efficacy.

| Combination Regimen | Phase of Development | Key Quantitative Findings |

| DT2216 + Irinotecan | Phase I/II | Preclinical data shows synergy.[3][4] A clinical trial is ongoing for pediatric and young adult solid tumors, including FLC.[1][2][10] |

| "Triple Therapy" (Nivolumab + 5-FU + Interferon α-2b) | Phase I/II | In a small study, this combination led to the conversion of unresectable disease to resectable in some patients.[11] |

| Peptide Vaccine + Checkpoint Inhibitors | Phase I | Multiple trials are investigating the combination of peptide vaccines with nivolumab and ipilimumab or atezolizumab.[7][8][9] |

Experimental Protocols

Detailed, step-by-step protocols for ongoing clinical trials are often proprietary. However, based on publicly available information, the following provides an overview of the methodologies for key experimental therapies.

Preclinical Evaluation of DT2216 and Irinotecan in FLC Patient-Derived Xenografts (PDX)

-

Objective: To assess the in vivo efficacy and synergy of the BCL-XL degrader DT2216 in combination with irinotecan.

-

Animal Model: Immunocompromised mice engrafted with FLC patient-derived tumor fragments.

-

Treatment Regimen (Example):

-

Endpoint Analysis:

-

Tumor volume was measured regularly to assess treatment response.

-

At the end of the study, tumors were harvested for further analysis (e.g., immunohistochemistry, western blotting) to confirm target engagement and downstream effects.

-

-

Logical Workflow:

Phase I/II Clinical Trial of Nivolumab, 5-Fluorouracil, and Interferon Alpha-2b

-

Objective: To evaluate the safety, tolerability, and efficacy of this combination in patients with unresectable FLC.[12][13]

-

Patient Population: Patients with histologically confirmed unresectable FLC.

-

Treatment Protocol (Simplified):

-

Cycles 1-2: Treatment with nivolumab, 5-fluorouracil (5-FU), and interferon alpha-2b.

-

Subsequent Cycles (up to 2 years): Continued treatment in the absence of disease progression or unacceptable toxicity.[12]

-

Dosing and schedule are specified in the full trial protocol.

-

-

Assessments:

-

Safety and tolerability are monitored throughout the trial.

-

Tumor response is assessed by imaging (e.g., RECIST 1.1 criteria).

-

Biopsies may be taken before and during treatment to analyze immunological changes in the tumor microenvironment.[11]

-

Phase I Clinical Trial of a DNAJB1-PRKACA Peptide Vaccine

-

Objective: To assess the safety, tolerability, and immunogenicity of a peptide vaccine targeting the fusion protein.[6][7][8]

-

Patient Population: Patients with FLC whose tumors are confirmed to have the DNAJB1-PRKACA fusion transcript.[8][9]

-

Treatment Protocol (Example - Adjuvant Setting):

-

Assessments:

Conclusion

The understanding of fibrolamellar hepatocellular carcinoma has been significantly advanced by the discovery of the DNAJB1-PRKACA fusion, providing a clear therapeutic target. While surgical resection remains the only curative option for localized disease, the landscape of systemic therapies is evolving rapidly. The development of targeted therapies like BCL-XL degraders, innovative immunotherapies such as peptide vaccines, and rational combination regimens offers new hope for patients with this rare and challenging cancer. Continued research into the downstream effects of the fusion protein and the tumor microenvironment will be crucial for the development of more effective and personalized treatments for FLC.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. mskcc.org [mskcc.org]

- 3. Targeting BCL-XL in fibrolamellar hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI Insight - Targeting BCL-XL in fibrolamellar hepatocellular carcinoma [insight.jci.org]

- 5. Peptide Vaccine for Fibrolamellar Hepatocellular Carcinoma Patients and Other Tumor Entities Carrying the Driver Fusion DNAJB1-PRKACA [ctv.veeva.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. FusionVAC22_01: a phase I clinical trial evaluating a DNAJB1-PRKACA fusion transcript-based peptide vaccine combined with immune checkpoint inhibition for fibrolamellar hepatocellular carcinoma and other tumor entities carrying the oncogenic driver fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fibrofoundation.org [fibrofoundation.org]

- 9. Facebook [cancer.gov]

- 10. siteman.wustl.edu [siteman.wustl.edu]

- 11. researchgate.net [researchgate.net]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. fibrofoundation.org [fibrofoundation.org]

Biological Activity of PRKACA Inhibitor DS01080522: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of DS01080522, a potent inhibitor of the Protein Kinase A (PKA) catalytic subunit alpha (PRKACA). This document details its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways, offering a valuable resource for researchers in oncology and cell signaling.

Quantitative Inhibitory Activity

This compound demonstrates high potency against PRKACA, as evidenced by its low nanomolar half-maximal inhibitory concentration (IC50) in biochemical assays. Its activity is also confirmed in cell-based assays through the inhibition of a key downstream substrate, CREB.

Table 1: Inhibitory Activity of this compound

| Target/Process | Assay Type | IC50 Value | Reference |

| PRKACA Kinase Activity | Biochemical Assay | 0.8 nM | [1][2] |

| CREB Phosphorylation | Cell-Based Assay (NIH/3T3 cells) | 66 nM | [1][2] |

Mechanism of Action and Signaling Pathway

Protein Kinase A is a central enzyme in the cAMP signaling pathway. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cyclic AMP (cAMP) to the regulatory subunits induces a conformational change, leading to the release of the active catalytic subunits (PRKACA)[3][4][5]. These subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, including the transcription factor CREB (cAMP response element-binding protein)[1]. This compound exerts its biological effect by directly inhibiting the kinase activity of the PRKACA subunit.

Caption: PRKACA (PKA) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for biochemical and cell-based assays relevant to the characterization of this compound.

Biochemical PRKACA Kinase Inhibition Assay

This assay quantitatively measures the direct inhibitory effect of this compound on the enzymatic activity of the PRKACA subunit.

Materials:

-

Recombinant PRKACA enzyme

-

Biotinylated-peptide substrate (e.g., CREBtide: KRREILSRRPSYR)[6]

-

ATP (Adenosine triphosphate)

-

cAMP (cyclic adenosine monophosphate)

-

This compound (test compound)

-

Kinase assay buffer (e.g., 0.1 M Tris, pH 7.5)

-

Quenching solution (e.g., 0.5 M EDTA)

-

Detection reagents (e.g., HTRF, Luminescence-based)

-

384-well assay plates

Workflow Diagram:

Caption: General workflow for a biochemical PRKACA kinase inhibition assay.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the test compound solution.

-

Kinase Reaction: Initiate the reaction by adding a mixture containing the PRKACA enzyme, the biotinylated peptide substrate (e.g., 50 µM CREBtide), and ATP (e.g., 50 µM). The reaction solution may also contain cAMP (e.g., 1 µM) if starting with the holoenzyme[6].

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 30-45 minutes) at room temperature[6].

-

Quenching: Stop the reaction by adding a quenching solution, such as 0.5 M EDTA[6].

-

Signal Detection: Measure the remaining kinase activity. The method of detection will depend on the assay format (e.g., HTRF, luminescence, or fluorescence polarization).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to control wells (DMSO vehicle). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular CREB Phosphorylation Assay

This cell-based assay measures the ability of this compound to inhibit PRKACA activity within a cellular context by quantifying the phosphorylation of its downstream target, CREB.

Materials:

-

Cell culture medium and supplements

-

PKA activator (e.g., Forskolin)[7]

-

This compound (test compound)

-

Lysis buffer

-

Antibodies: Anti-phospho-CREB (Ser133) and Anti-total-CREB

-

Detection system (e.g., Western Blot, ELISA, HTRF)

-

96- or 384-well cell culture plates

Workflow Diagram:

Caption: General workflow for a cellular CREB phosphorylation assay.

Procedure:

-

Cell Plating: Seed NIH/3T3 cells into 96- or 384-well plates and allow them to adhere overnight[7].

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-10 µM) for a specified incubation time (e.g., 30 minutes)[1][2].

-

PKA Activation: Stimulate the PKA pathway by adding an activator like forskolin to the cell culture medium and incubate for a short period.

-

Cell Lysis: Aspirate the medium and lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Phospho-CREB Detection: Quantify the levels of phosphorylated CREB (at Ser133) and total CREB in the cell lysates. This can be accomplished using various immunoassay techniques, such as a sandwich ELISA or a homogeneous time-resolved fluorescence (HTRF) assay[7].

-

Data Analysis: Normalize the phosphorylated CREB signal to the total CREB signal. Calculate the percent inhibition of CREB phosphorylation at each concentration of this compound relative to the stimulated control. Determine the cellular IC50 value by fitting the dose-response curve. The result should show a dose-dependent decrease in the phosphorylation level of CREB[1][2].

Therapeutic Potential

The dysregulation of the PKA signaling pathway is implicated in various diseases, including certain types of cancer[3]. Notably, the fusion gene DNAJB1-PRKACA is a signature oncogenic driver in fibrolamellar hepatocellular carcinoma (FL-HCC)[8]. The essential role of PRKACA kinase activity in the oncogenicity of this fusion protein suggests that potent inhibitors like this compound could be valuable therapeutic agents for FL-HCC and other conditions driven by aberrant PKA activity[7][8]. Research has shown that novel PRKACA inhibitors can inhibit fusion protein-dependent cell growth both in vitro and in vivo[8].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | PRKACA: the catalytic subunit of protein kinase A and adrenocortical tumors [frontiersin.org]

- 4. PRKACA - Wikipedia [en.wikipedia.org]

- 5. Protein kinase A catalytic subunit isoform PRKACA; history, function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DS01080522 (CAS Number: 2832159-84-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS01080522 is a potent and selective inhibitor of the Protein Kinase A (PKA) catalytic subunit alpha (PRKACA). This document provides a comprehensive overview of the known properties of this compound, including its chemical identity, biological activity, and its role in the PRKACA signaling pathway. The information is intended to support further research and development efforts involving this compound.

Chemical and Physical Properties

This compound is a small molecule inhibitor with the following identified properties:

| Property | Value |

| CAS Number | 2832159-84-7 |

| Molecular Formula | C₂₃H₂₀Cl₂N₄O₃ |

| Molecular Weight | 471.34 g/mol |

| IUPAC Name | 1-Chloro-N-[(S)-(3-chloro-4-cyanophenyl)[(2R,4S)-4-hydroxy-2-pyrrolidinyl]methyl]-7-methoxy-6-isoquinolinecarboxamide |

| SMILES | O=C(NC([C@@H]1C--INVALID-LINK--CN1)c2ccc(C#N)c(Cl)c2)c3cc4c(cc3OC)c(Cl)cn=c4 |

| Appearance | Solid at room temperature[1] |

| Storage Conditions | Store at -20°C for long-term stability[1] |

Note: Detailed physicochemical properties such as melting point, boiling point, and a comprehensive solubility profile are not yet publicly available.

Biological Activity

This compound is a highly potent inhibitor of PRKACA, a key enzyme in the cAMP-dependent signaling pathway. Its inhibitory activity has been quantified in biochemical and cell-based assays.

| Assay | IC₅₀ Value |

| PRKACA Kinase Activity | 0.8 nM |

| CREB Phosphorylation (in NIH/3T3 cells) | 66 nM[2] |

The inhibition of PRKACA by this compound leads to a downstream reduction in the phosphorylation of cAMP Response Element-Binding Protein (CREB), a crucial transcription factor involved in cellular processes such as proliferation, differentiation, and survival.

Signaling Pathway

This compound exerts its biological effects by directly targeting the catalytic subunit of PKA (PRKACA). The canonical PKA signaling pathway and the point of inhibition by this compound are illustrated below.

References

Crystal Structure of Human PRKACA in Complex with DS01080522: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of the human Protein Kinase A catalytic subunit alpha (PRKACA) in complex with the inhibitor DS01080522. The information presented herein is intended to support research and development efforts in the fields of oncology and kinase inhibitor design.

Introduction

Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, regulating a multitude of processes including metabolism, gene expression, and cell proliferation.[1][2] The catalytic subunit, PRKACA, is the active component of the PKA holoenzyme.[1] Dysregulation of PRKACA activity has been implicated in various diseases, including several types of cancer.[1][2] Notably, a fusion gene involving PRKACA is a key driver in fibrolamellar hepatocellular carcinoma, making it a prime target for therapeutic intervention.[3]

This compound is a potent inhibitor of PRKACA.[4][5][6][7][8] Understanding the structural basis of this inhibition is paramount for the development of novel and more selective therapeutic agents. This guide details the crystal structure of the human PRKACA-DS01080522 complex, providing key quantitative data and outlining the typical experimental workflow for such a study.

Quantitative Data Summary

The following tables summarize the key crystallographic data for the human PRKACA-DS01080522 complex, as deposited in the Protein Data Bank (PDB) under the accession code 7Y1G, and the in vitro activity of the inhibitor.[3]

Table 1: Crystallographic Data for PDB ID: 7Y1G[3]

| Parameter | Value |

| PDB ID | 7Y1G |

| Resolution (Å) | 2.30 |

| R-Value Work | 0.185 |

| R-Value Free | 0.237 |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions (Å) | a=55.12, b=85.23, c=164.57 |

| Expression System | Escherichia coli BL21(DE3) |

| Method | X-ray Diffraction |

Table 2: Inhibitor Activity Data for this compound

| Parameter | Value | Reference |

| Target | PRKACA Kinase Activity | [4][5][7][8] |

| IC50 | 0.8 nM | [4][5][7][8] |

| Target | CREB Phosphorylation (in NIH/3T3 cells) | [4] |

| IC50 | 66 nM | [4] |

Experimental Protocols

While the full, detailed experimental protocols from the primary publication are not publicly accessible, this section outlines a generalized, standard workflow for the determination of a protein-ligand crystal structure.

Protein Expression and Purification

-

Gene Synthesis and Cloning: The gene encoding human PRKACA is synthesized and cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3).[3] Protein expression is induced, typically by the addition of IPTG, and the cells are grown at a controlled temperature to ensure proper protein folding.

-

Cell Lysis and Clarification: The bacterial cells are harvested and lysed to release the cellular contents. The lysate is then clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is passed over an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The target protein binds to the column, while other cellular proteins are washed away. The purified protein is then eluted from the column.

-

Size-Exclusion Chromatography: As a final purification step, the protein is subjected to size-exclusion chromatography to remove any remaining impurities and aggregated protein, ensuring a homogenous sample for crystallization.

Crystallization

-

Complex Formation: The purified PRKACA protein is incubated with a molar excess of the inhibitor this compound to ensure the formation of the protein-ligand complex.

-

Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or in-house developed screens. This involves mixing the complex with a wide range of precipitants, buffers, and salts at different concentrations.

-

Optimization: Promising initial crystal hits are optimized by systematically varying the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain large, well-diffracting single crystals.

Data Collection and Structure Determination

-

Crystal Harvesting and Cryo-protection: Suitable crystals are harvested from the crystallization drops and soaked in a cryo-protectant solution to prevent ice formation during X-ray data collection. The crystals are then flash-cooled in liquid nitrogen.

-

X-ray Diffraction Data Collection: The cryo-cooled crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the crystal is recorded on a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution and Refinement: The three-dimensional structure of the protein-ligand complex is solved using molecular replacement, with a known structure of PRKACA as a search model. The initial model is then refined against the experimental data, and the inhibitor molecule is built into the electron density map. This iterative process of refinement and model building results in the final, high-resolution crystal structure.

Visualizations

Experimental Workflow

Caption: Generalized workflow for determining the crystal structure of a protein-ligand complex.

PKA Signaling Pathway and Inhibition

Caption: Simplified PKA signaling pathway illustrating the inhibitory action of this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Increased Protein Kinase A Activity Induces Fibrolamellar Hepatocellular Carcinoma Features Independent of DNAJB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mutational Landscape and Precision Medicine in Hepatocellular Carcinoma [mdpi.com]

- 8. Oncogenic PKA signaling increases c-MYC protein expression through multiple targetable mechanisms | eLife [elifesciences.org]

In-Depth Technical Guide: PDB ID 7Y1G - The Complex of PRKACA and DS01080522

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Protein Data Bank (PDB) entry 7Y1G, which details the crystal structure of the human Protein Kinase A catalytic subunit alpha (PRKACA) in complex with the inhibitor DS01080522. This document outlines the key structural and functional data, detailed experimental protocols, and relevant signaling pathways, serving as a critical resource for research and development in oncology and kinase inhibitor design.

Core Data Summary

The following tables summarize the key quantitative data associated with the PDB ID 7Y1G and the inhibitor this compound.

Table 1: PDB Entry 7Y1G Structural and Experimental Data

| Parameter | Value | Reference |

| PDB ID | 7Y1G | [1] |

| Classification | TRANSFERASE | [1] |

| Organism | Homo sapiens | [1] |

| Expression System | Escherichia coli BL21(DE3) | [1] |

| Method | X-RAY DIFFRACTION | [1] |

| Resolution | 2.30 Å | [1] |

| R-Value Free | 0.237 | [1] |

| R-Value Work | 0.185 | [1] |

| Deposited | 2022-06-08 | [1] |

| Released | 2022-09-28 | [1] |

Table 2: Inhibitor this compound Activity

| Parameter | Value (IC50) | Reference |

| PRKACA Kinase Activity | 0.8 nM | [2] |

| CREB Phosphorylation | 66 nM | [2] |

Signaling Pathway

Protein Kinase A (PKA) is a key enzyme in the cAMP-dependent signaling pathway, which regulates a multitude of cellular processes. The catalytic subunit, PRKACA, is the active component of the PKA holoenzyme. The pathway is initiated by the binding of a ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These active subunits then phosphorylate downstream target proteins, such as the transcription factor CREB (cAMP response element-binding protein), modulating gene expression and other cellular responses. The inhibitor this compound directly targets the catalytic subunit PRKACA, blocking its kinase activity and thereby inhibiting the downstream signaling cascade.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the primary publication associated with PDB ID 7Y1G, "Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model".

Protein Expression and Purification for Crystallography

Objective: To produce and purify recombinant human PRKACA for structural studies.

Methodology:

-

Gene Synthesis and Cloning: The gene encoding human PRKACA (amino acids 1-351) was synthesized and cloned into an E. coli expression vector. The construct included a C-terminal histidine tag to facilitate purification.[3][4][5][6]

-

Expression: The expression vector was transformed into E. coli BL21(DE3) cells.[1] Cultures were grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression was then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture was incubated at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis and Lysate Clarification: Cells were harvested by centrifugation and resuspended in a lysis buffer (e.g., 30mM potassium phosphate, pH 7.5, 150mM KCl, 1mM DTT, 1mM EDTA) containing protease inhibitors.[3] The cells were lysed by sonication or high-pressure homogenization, and the lysate was clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate was loaded onto a Ni-NTA affinity column. The column was washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged PRKACA was then eluted with a buffer containing a higher concentration of imidazole.

-

Further Purification: The eluted protein was further purified by size-exclusion chromatography to remove aggregates and other impurities. The purity of the final protein was assessed by SDS-PAGE to be >90%.[3]

X-ray Crystallography

Objective: To determine the three-dimensional structure of PRKACA in complex with this compound.

Methodology:

-

Complex Formation: Purified PRKACA was incubated with a molar excess of this compound to ensure the formation of the protein-inhibitor complex.

-

Crystallization: The PRKACA-DS01080522 complex was crystallized using the vapor diffusion method. The specific crystallization conditions, including the precipitant, buffer, and temperature, were optimized to obtain diffraction-quality crystals.

-

Data Collection: Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.

-

Structure Determination and Refinement: The structure was solved by molecular replacement using a previously determined structure of PRKACA as a search model. The model was then refined against the collected diffraction data to a final resolution of 2.30 Å.[1]

PRKACA Kinase Inhibition Assay

Objective: To determine the inhibitory potency of this compound on PRKACA kinase activity.

Methodology:

-

Assay Principle: The ADP-Glo™ Kinase Assay was used to measure the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.[7][8][9][10][11]

-

Reaction Setup: The kinase reaction was performed in a multi-well plate. Each well contained recombinant human PRKACA, a suitable substrate (e.g., a peptide substrate), ATP, and varying concentrations of the inhibitor this compound in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[9]

-

Reaction and Termination: The reaction was initiated by the addition of ATP and incubated at room temperature for a defined period. The reaction was then terminated by the addition of the ADP-Glo™ Reagent, which also depletes the remaining ATP.[8]

-

ADP Detection: After a 40-minute incubation with the ADP-Glo™ Reagent, the Kinase Detection Reagent was added. This reagent converts the ADP produced to ATP and simultaneously catalyzes a luciferase-luciferin reaction that generates a luminescent signal.[8]

-

Data Analysis: The luminescence was measured using a plate reader. The IC50 value, representing the concentration of inhibitor required to reduce kinase activity by 50%, was calculated from the dose-response curve.

CREB Phosphorylation Assay

Objective: To assess the effect of this compound on the phosphorylation of CREB, a downstream substrate of PRKACA, in a cellular context.

Methodology:

-

Assay Principle: The AlphaLISA® SureFire® Ultra™ p-CREB (Ser133) assay was used to quantify the level of phosphorylated CREB at serine 133 in cell lysates.[12][13][14][15][16]

-

Cell Culture and Treatment: A suitable cell line was cultured and seeded in multi-well plates. The cells were then treated with various concentrations of this compound for a specific duration.

-

Cell Lysis: After treatment, the cell culture medium was removed, and the cells were lysed using the provided lysis buffer to release the cellular proteins.

-

Immunoassay: The cell lysate was transferred to an assay plate. The AlphaLISA® Acceptor beads and Biotinylated Antibody were added and incubated to allow for the formation of a sandwich immunocomplex with phosphorylated CREB. Subsequently, Streptavidin-coated Donor beads were added, which bind to the biotinylated antibody, bringing the Donor and Acceptor beads in close proximity.

-

Signal Detection and Analysis: Upon excitation at 680 nm, the Donor beads release singlet oxygen, which activates the Acceptor beads, resulting in a chemiluminescent signal at 615 nm. The intensity of the light emission is proportional to the amount of phosphorylated CREB. The IC50 value for the inhibition of CREB phosphorylation was determined from the dose-response curve.

Experimental/Logical Workflow Diagram

The following diagram illustrates the overall workflow from protein production to structural and functional analysis of the PRKACA-DS01080522 complex.

References

- 1. rcsb.org [rcsb.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Human PRKACA (PKA), His Tag Recombinant Protein (P2912) [thermofisher.com]

- 4. Recombinant Human PRKACA protein(11-350 aa), C-His-tagged - Creative BioMart [creativebiomart.net]

- 5. Expression, purification, and characterization of recombinant nonglycosylated human serum transferrin containing a C-terminal hexahistidine tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 8. promega.com [promega.com]

- 9. promega.com [promega.com]

- 10. eastport.cz [eastport.cz]

- 11. ulab360.com [ulab360.com]

- 12. revvity.com [revvity.com]

- 13. weichilab.com [weichilab.com]

- 14. revvity.com [revvity.com]

- 15. Revvity Health Sciences Inc AlphaLISA SureFire Ultra Human & Mouse Phospho-CREB | Fisher Scientific [fishersci.com]

- 16. resources.revvity.com [resources.revvity.com]

Methodological & Application

Application Notes and Protocols for DS01080522 in Cell Culture Experiments

Introduction

This document provides detailed application notes and protocols for the utilization of the novel compound DS01080522 in a variety of cell culture experiments. This compound is a potent and selective inhibitor of the serine/threonine kinase, Target Kinase X (TKX). By specifically targeting TKX, this compound offers a powerful tool for researchers to investigate the TKX signaling pathway and its role in cellular processes such as proliferation, apoptosis, and differentiation. These protocols are intended for researchers, scientists, and drug development professionals working in cell biology and oncology.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of TKX, preventing the phosphorylation of its downstream substrates. This inhibition leads to the downregulation of the Pro-Survival Pathway, ultimately promoting apoptosis in cancer cells that exhibit aberrant TKX signaling.

Figure 1. Simplified signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various cancer cell lines.

Table 1: In Vitro Potency of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | 15 |

| A549 | Lung Carcinoma | 28 |

| MCF-7 | Breast Adenocarcinoma | 42 |

Table 2: Apoptosis Induction by this compound (24-hour treatment)

| Cell Line | Concentration (nM) | % Apoptotic Cells (Annexin V+) |

| HCT116 | 100 | 65% |

| A549 | 100 | 58% |

| MCF-7 | 100 | 51% |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound.

Figure 2. Workflow for the cell viability assay.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

HCT116, A549, or MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the procedure to quantify apoptosis induced by this compound using flow cytometry.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Cancer cell line of interest

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with the desired concentration of this compound (e.g., 100 nM) and a vehicle control for 24 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blotting for Phospho-TKX Substrate

This protocol allows for the assessment of the inhibitory effect of this compound on the TKX signaling pathway.

Figure 3. Workflow for Western blotting.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Cancer cell line of interest

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-phospho-TKX substrate, anti-total-TKX substrate, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound at various concentrations for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Troubleshooting

-

Low cell viability in control wells: Check for contamination, ensure proper cell seeding density, and use fresh medium.

-

High background in Western blotting: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.

-

Inconsistent IC50 values: Ensure accurate serial dilutions of this compound and consistent cell seeding.

Conclusion

This compound is a valuable research tool for investigating the TKX signaling pathway. The protocols provided here offer a starting point for characterizing the effects of this compound in various cell culture models. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Application Notes and Protocols for DS01080522 In Vitro Assays

A comprehensive search for the experimental protocol for DS01080522 in vitro assays did not yield specific results for a compound or protocol with this identifier. The designation "this compound" does not correspond to a publicly available experimental protocol, and as such, detailed application notes, quantitative data, and specific methodologies cannot be provided at this time.

General principles of in vitro assays are well-established and are crucial in drug discovery and development for assessing the biological activity of new chemical entities. These assays can range from target-based assays measuring the interaction of a compound with a specific protein to cell-based assays evaluating the effect of a compound on cellular functions.

General Principles of In Vitro Assays in Drug Discovery

In the absence of specific information for "this compound," a generalized workflow for characterizing a novel compound in vitro is presented below. This workflow outlines the logical progression from initial screening to more detailed mechanistic studies.

Figure 1: A generalized workflow for in vitro drug discovery, from initial screening to mechanistic studies.

Hypothetical Signaling Pathway Analysis

Should "this compound" be an inhibitor of a specific kinase, for example, a common in vitro experiment would be to assess its impact on a relevant signaling pathway. Below is a hypothetical representation of the MAPK/ERK signaling pathway, a common target in cancer drug development.

Application Notes and Protocols for Hypothetical Agent X in Mouse Xenograft Models

Disclaimer: The compound "DS01080522" did not yield specific public data in scientific literature or clinical trial databases. Therefore, this document provides a representative protocol for a hypothetical anti-cancer agent, hereafter referred to as Hypothetical Agent X , in the context of mouse xenograft models. These guidelines are intended for researchers, scientists, and drug development professionals and should be adapted based on the specific characteristics of the investigational compound and the research question.

Introduction

Mouse xenograft models are a cornerstone of preclinical cancer research, enabling the in vivo evaluation of novel therapeutic agents against human tumors. This document outlines the essential protocols for assessing the anti-tumor efficacy of Hypothetical Agent X, a fictional investigational compound, in a subcutaneous xenograft model. The provided methodologies cover study design, animal handling, drug formulation and administration, and endpoint analysis.

Efficacy of Hypothetical Agent X in a Subcutaneous Xenograft Model

This section details a representative study evaluating the efficacy of Hypothetical Agent X in immunodeficient mice bearing tumors derived from a human cancer cell line.

Study Design and Dosing

The primary objective of this study is to determine the dose-dependent anti-tumor activity of Hypothetical Agent X. A cohort of immunodeficient mice (e.g., NOD/SCID or athymic nude mice) are inoculated with a suitable cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer). Once tumors reach a palpable size (approximately 100-150 mm³), animals are randomized into treatment and control groups.

Table 1: Dosing Regimen for Hypothetical Agent X Efficacy Study

| Group | Treatment | Dosage (mg/kg) | Administration Route | Frequency | Number of Animals (n) |

| 1 | Vehicle Control | - | Per Oral (p.o.) | Daily | 10 |

| 2 | Hypothetical Agent X | 10 | Per Oral (p.o.) | Daily | 10 |

| 3 | Hypothetical Agent X | 30 | Per Oral (p.o.) | Daily | 10 |

| 4 | Hypothetical Agent X | 100 | Per Oral (p.o.) | Daily | 10 |

Summary of Anti-Tumor Efficacy

The primary endpoint for efficacy is the inhibition of tumor growth. Tumor volume is measured bi-weekly, and the percentage of tumor growth inhibition (% TGI) is calculated at the end of the study.

Table 2: Efficacy Data for Hypothetical Agent X

| Group | Treatment | Mean Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (% TGI) |

| 1 | Vehicle Control | 1500 ± 150 | - |

| 2 | Hypothetical Agent X (10 mg/kg) | 1050 ± 120 | 30% |

| 3 | Hypothetical Agent X (30 mg/kg) | 600 ± 95 | 60% |

| 4 | Hypothetical Agent X (100 mg/kg) | 300 ± 70 | 80% |

Experimental Protocols

Cell Culture and Xenograft Implantation

-

Cell Culture: The selected human cancer cell line is cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).

-

Cell Preparation: Cells are harvested during the logarithmic growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.

-

Implantation: A 100 µL cell suspension (containing 1 x 10⁶ cells) is subcutaneously injected into the right flank of each mouse.

Animal Husbandry

-

Species: Immunodeficient mice (e.g., NOD/SCID, 6-8 weeks old).

-

Housing: Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

-

Acclimatization: Mice are allowed to acclimatize for at least one week before the start of the experiment.

Drug Formulation and Administration

-

Vehicle Preparation: A suitable vehicle is prepared (e.g., 0.5% methylcellulose in sterile water).

-

Drug Formulation: Hypothetical Agent X is formulated as a suspension in the vehicle at the required concentrations.

-

Administration: The formulated compound or vehicle is administered orally using a gavage needle. The volume of administration is typically 10 mL/kg body weight.

Monitoring and Endpoints

-

Tumor Measurement: Tumor dimensions (length and width) are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.

-

Body Weight: Animal body weight is recorded twice weekly as an indicator of toxicity.

-

Clinical Observations: Animals are monitored daily for any signs of distress or toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³). At the endpoint, animals are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the mouse xenograft efficacy study.

Caption: Workflow for a mouse xenograft efficacy study.

Hypothetical Signaling Pathway

This diagram depicts a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for anti-cancer agents. Hypothetical Agent X is shown to inhibit the kinase activity of the receptor.

Caption: Inhibition of a generic RTK pathway by Hypothetical Agent X.

Application Notes and Protocols: Efficacy of Temsirolimus in Fibrolamellar Hepatocellular Carcinoma Patient-Derived Xenografts

Disclaimer: Initial searches for the compound "DS01080522" did not yield any publicly available information regarding its application in Fibrolamellar Hepatocellular Carcinoma (FL-HCC) patient-derived xenografts (PDX). The following application notes and protocols are based on published research for Temsirolimus , an mTOR inhibitor, which has been studied in this context. This information is provided as a representative example to demonstrate the requested format and content.

Introduction

Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare and aggressive liver cancer that predominantly affects adolescents and young adults without underlying liver disease.[1][2] A key characteristic of FL-HCC is a specific gene fusion, DNAJB1-PRKACA, which is considered the primary oncogenic driver.[1][2] This fusion leads to the activation of the cAMP-dependent protein kinase A (PKA) signaling pathway.[2][3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a crucial preclinical platform for studying FL-HCC and evaluating potential therapeutic agents.[1][4][5] These models closely mimic the histological and genomic characteristics of the original patient tumors.[1]

This document outlines the application of Temsirolimus, an inhibitor of the mammalian target of rapamycin (mTOR), in the context of FL-HCC PDX models. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its activation has been observed in FL-HCC.[1]

Data Presentation

Table 1: In Vivo Efficacy of Temsirolimus in FL-HCC PDX Models

| PDX Model | Treatment Group | Dosage | Administration Route | Tumor Volume Change | Survival Benefit | Reference |

| Metastatic FL-HCC | Temsirolimus | 20 mg/kg | Intraperitoneal | Significant reduction vs. control | Extended survival | [1] |

| Metastatic FL-HCC | FOLFIRINOX | Standard Dose | Intravenous | Significant reduction vs. control | Extended survival | [1] |

| Metastatic FL-HCC | Vehicle Control | - | Intraperitoneal | Progressive tumor growth | - | [1] |

Note: Specific quantitative values for tumor volume change and survival benefit were not detailed in the provided search results but were reported as significant.

Signaling Pathway

The DNAJB1-PRKACA fusion protein in FL-HCC leads to aberrant activation of PKA signaling. Downstream effectors of this pathway can converge on the mTOR signaling cascade, promoting cell growth and proliferation. Temsirolimus acts by inhibiting mTOR, thereby blocking these pro-tumorigenic signals.

References

- 1. Therapeutic Efficacy of Temsirolimus in a Patient-derived Model of Metastatic Fibrolamellar Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A preclinical “magic bullet” against fibrolamellar hepatocellular carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibrolamellar Hepatocellular Carcinoma: Mechanistic Distinction From Adult Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Identification of Novel Therapeutic Targets for Fibrolamellar Carcinoma Using Patient Derived Xenografts and Direct from Patient Screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Western Blot Protocol for Detecting pCREB (Ser133) Following DS01080522 Treatment

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the detection of phosphorylated cAMP response element-binding protein (pCREB) at serine 133 using Western blotting. This method is intended for researchers investigating the effects of the novel compound DS01080522 on cellular signaling pathways that involve CREB activation.

Introduction

The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in regulating the expression of genes involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. The activity of CREB is primarily regulated by phosphorylation at the serine 133 residue. This phosphorylation event can be initiated by several signaling pathways, including those mediated by protein kinase A (PKA) and calcium/calmodulin-dependent protein kinases (CaMKs).

Given its central role in cellular function, the modulation of CREB phosphorylation is a key area of investigation in drug discovery and development. This application note details a robust Western blot protocol to assess the impact of a novel compound, this compound, on the phosphorylation status of CREB.

Hypothetical Signaling Pathway for CREB Phosphorylation

The diagram below illustrates a generalized signaling cascade that can lead to the phosphorylation of CREB. A compound like this compound could potentially influence this pathway at various points, either directly or indirectly, to modulate CREB activity.

Application Notes and Protocols for Kinase Assay of DS01080522, a Protein Kinase A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the inhibitory activity of DS01080522, a potent inhibitor of the cAMP-activated protein kinase A catalytic subunit alpha (PRKACA), also known as PKA. The provided methodologies cover both biochemical and cell-based assays to assess the potency and cellular effects of this compound.

Introduction

Protein Kinase A (PKA) is a key enzyme in cellular signaling, responding to changes in cyclic AMP (cAMP) levels to regulate a multitude of cellular processes, including metabolism, gene expression, and cell growth and division. Dysregulation of the PKA signaling pathway has been implicated in various diseases, including cancer. This compound has been identified as a potent inhibitor of PKA, demonstrating significant inhibition of its kinase activity and the phosphorylation of its downstream target, CREB. These protocols are designed to enable researchers to effectively evaluate this compound and similar compounds.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of this compound against PKA.

| Target | Assay Type | Parameter | Value |

| PRKACA (PKA) | Biochemical Kinase Assay | IC50 | 0.8 nM |

| CREB Phosphorylation | Cell-Based Assay | IC50 | 66 nM |

Experimental Protocols

Two primary methodologies are described for assessing the inhibitory activity of this compound: a biochemical assay to measure direct inhibition of PKA catalytic activity and a cell-based assay to determine the compound's effect on a key downstream signaling event.

Protocol 1: Biochemical Kinase Assay for PKA Inhibition

This protocol outlines an in vitro kinase assay using a purified recombinant PKA enzyme and a synthetic peptide substrate. The assay measures the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay system is a suitable commercial kit for this purpose.

Materials:

-

Recombinant human PKA (PRKACA)

-

PKA substrate peptide (e.g., LRRASLG)

-

This compound inhibitor

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. A 10-point, 3-fold serial dilution starting from 1 µM is recommended to generate a comprehensive dose-response curve. Also, prepare a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Reaction Setup:

-

Add 5 µL of the serially diluted this compound or control to the wells of the assay plate.

-

Add 2.5 µL of a solution containing the PKA enzyme and PKA substrate peptide in kinase assay buffer. The final concentration of PKA should be in the low nanomolar range (e.g., 1-5 nM), and the substrate concentration should be at or near its Km value.

-